molecular formula C21H16F3N5O2S B2383006 2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 894061-01-9

2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No. B2383006
M. Wt: 459.45
InChI Key: FRETXCFPAOMSCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide” belongs to the class of organic compounds known as phenylpyridazines . It is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .


Synthesis Analysis

The synthesis of similar compounds involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . Another synthesis route is based on the interaction of 3-phenyl-2-propynal and 3-substituted 4-amino-4 H -1,2,4-triazole-5-thiols .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the fusion of a five-membered triazole ring with a six-membered thiadiazine ring . On the basis of fusion permutations of these rings, four isomeric structural variants of triazolothiadiazine may exist .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include aromatic nucleophilic substitution and the reaction of 4-amino-5-phenyl-4 H -1,2,4-triazole-3-thiol in refluxing ethanol .

Scientific Research Applications

Anticancer Properties

2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide has been explored for its potential in anticancer therapies. Studies have found that modifications of similar compounds, like the replacement of the acetamide group with alkylurea in N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, can enhance antiproliferative activities against cancer cell lines and reduce toxicity (Wang et al., 2015). Furthermore, analogs of 3-methyl-[1,2,4]triazolo[3,4-a]phthalazines have shown inhibition activity against cancer cell lines, indicating the potential of related compounds in cancer treatment (Kumar et al., 2019).

Antiviral Activity

Some derivatives of [1,2,4]triazolo[4,3-b]pyridazine, closely related to the compound , have shown promising antiviral activities. For instance, compounds synthesized from 6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione have exhibited significant activity against hepatitis A virus (Shamroukh & Ali, 2008).

Insecticidal Properties

Research has also demonstrated the insecticidal potential of compounds related to 2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide. For instance, novel heterocycles incorporating a thiadiazole moiety, synthesized from related compounds, showed significant effects against the cotton leafworm (Fadda et al., 2017).

Antihistaminic and Anti-inflammatory Activity

Compounds synthesized from [1, 2, 4]triazolo[1, 5-b]pyridazines, similar to the compound of interest, have been evaluated for antihistaminic activity and their ability to inhibit eosinophil infiltration. These fused pyridazines exhibited both antihistaminic activity and an inhibitory effect on eosinophil chemotaxis, suggesting their potential use in treating allergic reactions and inflammation (Gyoten et al., 2003).

Future Directions

Future research could focus on further exploration of the pharmacological activities of this compound and its derivatives . In silico pharmacokinetic and molecular modeling studies could also be conducted to aid in the rational design and development of new target-oriented drugs .

properties

IUPAC Name

2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N5O2S/c1-31-16-7-2-4-13(10-16)17-8-9-18-26-27-20(29(18)28-17)32-12-19(30)25-15-6-3-5-14(11-15)21(22,23)24/h2-11H,12H2,1H3,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRETXCFPAOMSCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC=CC(=C4)C(F)(F)F)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.